2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a pyrazolone ring substituted with a 3,5-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the desired pyrazolone compound. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and halogenated compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the 3,5-dichlorophenyl group and exhibits similar biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a 3,5-dichlorophenyl group, used in various chemical and biological applications.
Uniqueness
2-(3,5-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific pyrazolone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
100553-84-2 |
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Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8Cl2N2O/c1-6-2-10(15)14(13-6)9-4-7(11)3-8(12)5-9/h3-5H,2H2,1H3 |
InChI Key |
VKTHFHQABGJLCW-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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